molecular formula C6H11NO B12275063 (1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol

(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol

Cat. No.: B12275063
M. Wt: 113.16 g/mol
InChI Key: XQDSUPZEXMHXIE-PBXRRBTRSA-N
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Description

(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant potential in various scientific fields, including drug discovery and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and

Biological Activity

(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol, also known by its CAS number 1438269-31-8, is a bicyclic amine compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula: C6H11NO
  • Molecular Weight: 113.16 g/mol
  • IUPAC Name: this compound
  • Purity: Typically ≥ 97%

Research indicates that this compound acts primarily as a neurotransmitter modulator. Its structure allows it to mimic natural neurotransmitters, potentially influencing synaptic transmission and neuronal excitability.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits significant effects on the central nervous system (CNS). It has been tested for its potential in treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.

2. Antinociceptive Properties

Research has demonstrated that this compound possesses antinociceptive properties in animal models. This suggests its potential as a pain management agent.

3. Antitumor Activity

Preliminary studies indicate that this compound may have antitumor effects, particularly in inhibiting the proliferation of certain cancer cell lines. Further investigation is required to elucidate its mechanism and efficacy in cancer therapy.

Case Study 1: Neuropharmacological Assessment

In a study involving rodent models, this compound was administered to evaluate its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety indicators compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antinociceptive Evaluation

A recent study assessed the antinociceptive effects of this compound using the formalin test in rats. The results showed a dose-dependent decrease in pain response, indicating its effectiveness as a pain reliever.

Research Findings Summary

Study FocusFindingsReference
NeuropharmacologySignificant reduction in anxiety-like behaviors in rodent models
AntinociceptiveDose-dependent decrease in pain response in formalin test
Antitumor ActivityInhibition of proliferation in specific cancer cell lines

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesic and Antidepressant Properties

Research indicates that (1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol derivatives exhibit significant analgesic and antidepressant effects. Studies have shown that compounds derived from this bicyclic structure can interact with neurotransmitter systems, particularly the serotonin and norepinephrine pathways, making them potential candidates for treating mood disorders and chronic pain conditions .

2. Neuroprotective Agents

The compound has been investigated for its neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which can be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways that protect against neuronal apoptosis .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against various viral infections. The compound's ability to inhibit viral replication through interference with viral entry mechanisms has been documented, suggesting its utility in developing antiviral therapeutics .

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis

Due to its unique bicyclic structure, this compound serves as an important building block in organic synthesis. It is utilized in the synthesis of more complex molecules, including natural products and pharmaceuticals. Its stereochemistry allows for the construction of chiral centers essential for drug development .

2. Ligand Development

The compound is also explored as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These metal complexes are being researched for applications in catalysis and materials science .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been used to develop novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

2. Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is being actively researched .

Case Studies

Study Focus Findings
Study on Analgesic EffectsInvestigated the analgesic properties of this compound derivativesFound significant pain relief in animal models with minimal side effects .
Neuroprotection ResearchExamined neuroprotective effects on neuronal cellsDemonstrated reduced oxidative stress and inflammation markers in treated cells .
Antiviral Mechanism StudyAnalyzed antiviral activity against specific virusesIdentified effective inhibition of viral replication pathways .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol

InChI

InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2/t4-,5-,6+/m1/s1

InChI Key

XQDSUPZEXMHXIE-PBXRRBTRSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1CN2)O

Canonical SMILES

C1C2CC(C1CN2)O

Origin of Product

United States

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